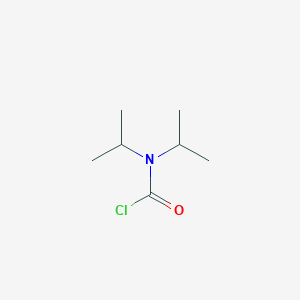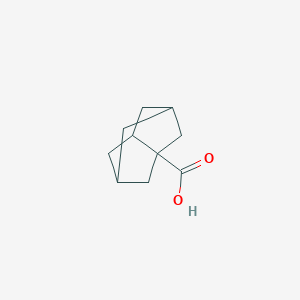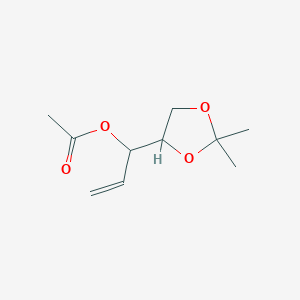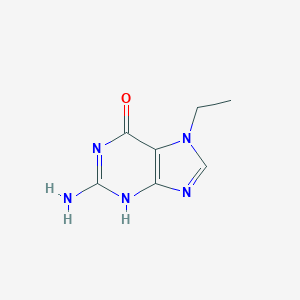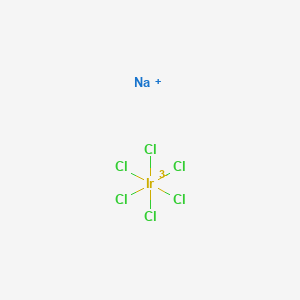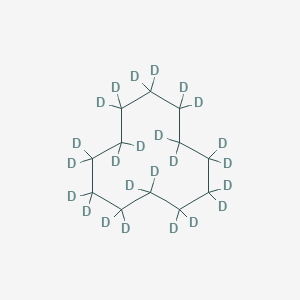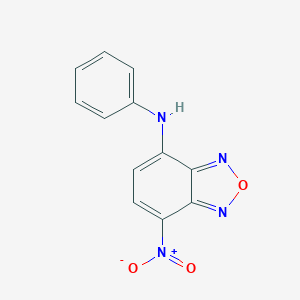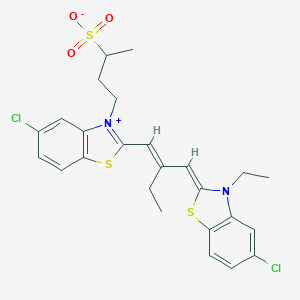
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium, also known as MitoSOX Red, is a fluorescent dye commonly used in scientific research to detect the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, and have been implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is taken up by cells and is rapidly oxidized by ROS to form a highly fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell, allowing researchers to quantify ROS production in real-time. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is highly selective for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease.
生化和生理效应
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been shown to have minimal toxicity in cells and tissues, making it a safe and reliable tool for studying ROS production. It has been used to study the effects of oxidative stress on cellular function, and has been shown to be an effective tool for detecting changes in mitochondrial function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has also been used to study the effects of antioxidants on ROS production, and has been shown to be a valuable tool for evaluating the efficacy of antioxidant therapies.
实验室实验的优点和局限性
One of the main advantages of 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is its high selectivity for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease. It is also highly sensitive, allowing researchers to detect even small changes in ROS production. However, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has some limitations, including its potential for photobleaching and its sensitivity to changes in pH. Researchers must take these limitations into account when designing experiments using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red.
未来方向
There are many potential future directions for research using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to study the effects of aging on mitochondrial function and ROS production, and could potentially be used to identify new therapeutic targets for age-related diseases. Another area of interest is the development of new antioxidant therapies for the treatment of diseases associated with oxidative stress. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to evaluate the efficacy of these therapies and to identify new compounds with antioxidant properties. Finally, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used in combination with other fluorescent dyes to study the complex interactions between ROS and other cellular components.
合成方法
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is a red powder that is highly soluble in water and can be easily stored and transported.
科学研究应用
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been widely used in scientific research to study the role of ROS in various biological processes. It is commonly used to detect ROS production in cells and tissues, and has been used to study the effects of oxidative stress on cellular function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been used in a wide range of research areas, including cancer biology, neurobiology, and cardiovascular research.
属性
CAS 编号 |
18426-55-6 |
|---|---|
产品名称 |
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium |
分子式 |
C25H26Cl2N2O3S3 |
分子量 |
569.6 g/mol |
IUPAC 名称 |
4-[5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C25H26Cl2N2O3S3/c1-4-17(12-24-28(5-2)20-14-18(26)6-8-22(20)33-24)13-25-29(11-10-16(3)35(30,31)32)21-15-19(27)7-9-23(21)34-25/h6-9,12-16H,4-5,10-11H2,1-3H3 |
InChI 键 |
JUASOEGJZZHZCQ-UHFFFAOYSA-N |
手性 SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
规范 SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
其他 CAS 编号 |
18426-55-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





